
N1-(2-methoxyphenethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s considered to be a structural alert with the formula C4H4S . Methoxyphenethyl is a group consisting of a phenethyl structure with a methoxy (OCH3) substituent. These groups are common in various organic compounds and can contribute to the overall properties of the molecule .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be complex due to the presence of multiple rings and functional groups. Thiophene has a five-membered ring with four carbon atoms and one sulfur atom . The methoxyphenethyl group would add additional complexity to the structure.Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It’s soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of your compound would be influenced by the other functional groups present in the molecule.Wissenschaftliche Forschungsanwendungen
Antidepressant and Procognitive Properties
A study by Zajdel et al. (2016) explored the design of N1-azinylsulfonyl-3-(1,2,3,6,tetrahyrdopyridin-4-yl)-1H-indole derivatives, leading to the identification of potent 5-HT6 receptor ligands with distinct pro-cognitive and antidepressant-like properties in vivo. This aligns with the pharmacological profile of N1-(2-methoxyphenethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, suggesting its potential application in treating cognitive and mood disorders (Zajdel et al., 2016).
Chemosensor Development
In the field of analytical chemistry, Shally et al. (2020) developed novel chemosensors using similar molecular structures for the selective identification of toxic Pd2+ ions. These findings indicate that compounds like N1-(2-methoxyphenethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide could be effectively utilized in detecting hazardous substances in various environments (Shally et al., 2020).
ABCB1 Inhibitors in Cancer Therapy
Research by Colabufo et al. (2008) on 2-[(3-methoxyphenylethyl)phenoxy]-based compounds, closely related to the chemical structure , demonstrated their potency as ABCB1 inhibitors. This suggests a potential application in cancer therapy, particularly in overcoming drug resistance (Colabufo et al., 2008).
Synthesis and Molecular Dynamics
Studies such as those by Ran et al. (2000) and Spadoni et al. (2015) provide insights into the synthesis and molecular dynamics of similar tetrahydroquinoline derivatives. These studies are essential for understanding the chemical behavior and potential pharmaceutical applications of N1-(2-methoxyphenethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide (Ran et al., 2000), (Spadoni et al., 2015).
Anticancer Properties
Redda et al. (2010) synthesized analogs maintaining the tetrahydroisoquinoline moiety with modifications, displaying potent anticancer properties. This suggests a potential role for N1-(2-methoxyphenethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide in cancer research and therapy (Redda et al., 2010).
Wirkmechanismus
Target of Action
The primary targets of this compound are currently unknown. The compound contains a thiophene nucleus , which is a common feature in many pharmacologically active compounds . .
Mode of Action
Thiophene derivatives are known to interact with a wide range of biological targets and can exhibit diverse physiological functions
Biochemical Pathways
Thiophene derivatives are known to possess a wide range of therapeutic properties and can affect diverse biochemical pathways
Result of Action
Thiophene derivatives are known to exhibit a wide range of biological and physiological functions
Eigenschaften
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c1-32-21-8-3-2-6-18(21)12-13-25-23(28)24(29)26-19-11-10-17-7-4-14-27(20(17)16-19)34(30,31)22-9-5-15-33-22/h2-3,5-6,8-11,15-16H,4,7,12-14H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTLXWOGZJSUEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

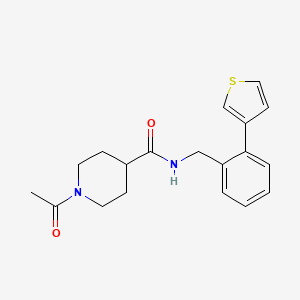
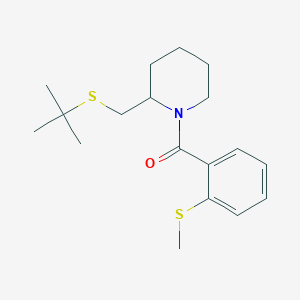
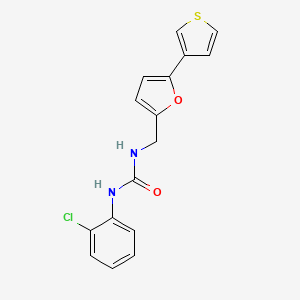
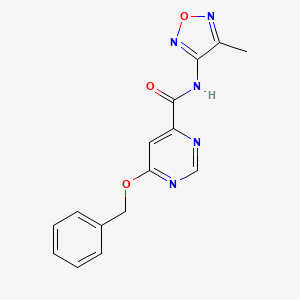
![[(1-Cyclohexyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/no-structure.png)
![Butyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro-6H,7H,8H,9H-1,3-diazaperhydroepino[1,2-h]purin-3-yl]acetate](/img/structure/B2800196.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2800197.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2800199.png)
![[1-(2-Chlorophenyl)cyclopropyl]methanamine](/img/structure/B2800200.png)
![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2800201.png)
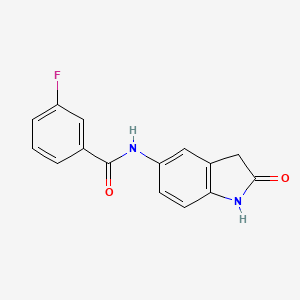
![(E)-3-bromo-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2800203.png)
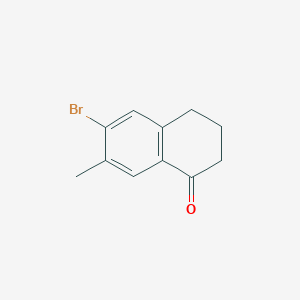
![N-cyclopentyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2800206.png)